molecular formula C21H23N3O4S2 B2686946 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide CAS No. 1170824-72-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide

Katalognummer: B2686946
CAS-Nummer: 1170824-72-2
Molekulargewicht: 445.55
InChI-Schlüssel: BHZCUAWTUNMDEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N3O4SC_{20}H_{24}N_3O_4S with a molecular weight of 432.54 g/mol. The structure includes a tetrahydrothiophene moiety, a pyrazole ring, and a sulfonamide group, contributing to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the tetrahydrothiophene and pyrazole components. The process may include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
  • Introduction of the Tetrahydrothiophene Moiety : Achieved through cyclization reactions involving sulfur-containing reagents.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final product.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate IC50 values in the nanomolar range against human cancer cell lines such as MCF (breast cancer) and HONE1 (nasopharyngeal cancer) .

CompoundCell LineIC50 (nM)
Pyrazole Derivative AMCF112
Pyrazole Derivative BHONE1180
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression or to induce apoptosis in malignant cells. The presence of the sulfonamide group is particularly significant as it can interact with biological targets like carbonic anhydrase and various kinases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating cancer:

  • Study on Cytotoxicity : A study evaluated multiple pyrazole derivatives, including those with thiophene rings, for their cytotoxic effects on breast and liver cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects, revealing that they may act as inhibitors of key signaling pathways involved in tumor growth .

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Chemical Name : N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide
  • CAS Number : 942676-67-7
  • Molecular Formula : C14H17N3O4S2
  • Molecular Weight : 355.43 g/mol

Structural Features

The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting certain enzymes and receptors. The tetrahydrothiophene moiety contributes to its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and induction of apoptosis.

Case Study: In Vitro Testing

In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. For instance, a derivative showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .

Neuropharmacological Effects

The compound has been identified as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This activation is crucial for regulating neuronal excitability and has implications for treating neurological disorders.

Mechanistic Insights

Studies indicate that the activation of GIRK channels by this compound can influence neurotransmitter release and neuronal firing rates, making it a candidate for further investigation in the treatment of conditions such as epilepsy and anxiety disorders .

Anti-inflammatory Applications

The anti-inflammatory properties of sulfonamide derivatives are well-documented. This compound has shown promise in reducing inflammation in preclinical models.

Experimental Findings

In animal models of inflammation, this compound demonstrated a significant reduction in inflammatory markers and symptoms compared to control groups. The underlying mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant cytotoxicity against breast and colon cancer cells
NeuropharmacologyActivation of GIRK channels influencing neuronal excitabilityPotential treatment for epilepsy and anxiety disorders
Anti-inflammatoryReduction of inflammation in preclinical modelsDecreased inflammatory markers in animal studies

Eigenschaften

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-2-16-8-10-19(11-9-16)30(27,28)23-21-14-20(17-6-4-3-5-7-17)22-24(21)18-12-13-29(25,26)15-18/h3-11,14,18,23H,2,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZCUAWTUNMDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.